2-Fluoro-4-ethoxycarbonylphenylboronic acid

Übersicht

Beschreibung

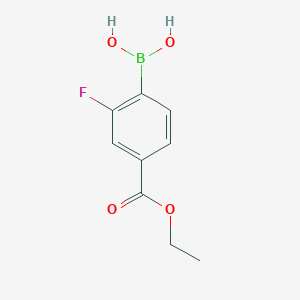

2-Fluoro-4-ethoxycarbonylphenylboronic acid is a chemical compound with the molecular formula C9H10BFO4 . It is used as a reactant in various chemical reactions .

Molecular Structure Analysis

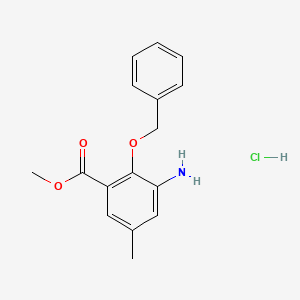

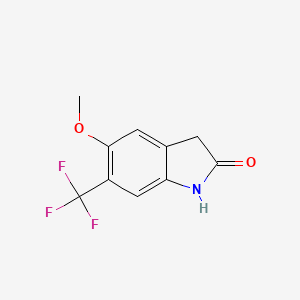

The molecular structure of 2-Fluoro-4-ethoxycarbonylphenylboronic acid consists of a boronic acid group (B(OH)2), a fluorine atom, and an ethoxycarbonyl group (COOC2H5) attached to a phenyl ring .Chemical Reactions Analysis

2-Fluoro-4-ethoxycarbonylphenylboronic acid can be used as a reactant in various chemical reactions. For instance, 2-Ethoxycarbonylphenylboronic acid, a similar compound, is used in the synthesis of embelin derivatives via Suzuki-Miyaura reaction, cross metathesis, and Wittig olefination. It is also used in asymmetric cyclopropanation of alkenes with di-Me diazomalonate catalyzed by chiral diene-rhodium complexes, and in the preparation of phenylalanines as selective AMPA- and kainate receptor ligands .Wissenschaftliche Forschungsanwendungen

Fluorescence Quenching Mechanisms

The fluorescence quenching mechanisms of boronic acid derivatives, including compounds similar to 2-Fluoro-4-ethoxycarbonylphenylboronic acid, have been explored using Stern-Volmer kinetics. Studies like these help understand the photophysical properties of boronic acids, which are critical in various analytical applications (Geethanjali, Nagaraja, & Melavanki, 2015).

Antifungal Activity

Research has shown that certain fluoro-substituted phenylboronic acids display significant antifungal properties. This includes their effectiveness against fungi like Aspergillus, Fusarium, and Candida. This indicates potential applications in developing antifungal agents (Borys et al., 2019).

Glucose Sensing

A monomer with a structure akin to 2-Fluoro-4-ethoxycarbonylphenylboronic acid was synthesized for enzyme-free glucose sensing, demonstrating the potential of such compounds in medical diagnostics and blood sugar monitoring (Bao et al., 2021).

Spectroscopic and Adsorption Studies

Studies involving spectroscopy and adsorption mechanisms of phenylboronic acids, including fluorine-substituted variants, contribute to a better understanding of their chemical properties. This is crucial for designing materials and sensors based on these compounds (Piergies et al., 2013).

Catalytic Activity

Research has also explored the use of fluoro-containing arylboronic acids, similar in structure to 2-Fluoro-4-ethoxycarbonylphenylboronic acid, in nickel-catalyzed cross-coupling reactions. These studies are important for developing efficient catalytic processes in organic synthesis (Chen et al., 2016).

Wirkmechanismus

Target of Action

Boronic acids and their derivatives, such as 2-fluoro-4-ethoxycarbonylphenylboronic acid, are often used in the design of new drugs and drug delivery devices .

Mode of Action

2-Fluoro-4-ethoxycarbonylphenylboronic acid is a type of organoboron reagent. These reagents are known for their role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The organoboron reagents, including 2-Fluoro-4-ethoxycarbonylphenylboronic acid, are transferred from boron to palladium during the transmetalation phase of the SM coupling .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 2-Fluoro-4-ethoxycarbonylphenylboronic acid participates, is a key biochemical pathway. This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction can lead to the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of 2-Fluoro-4-ethoxycarbonylphenylboronic acid’s action are largely dependent on the specific context of its use. In the context of the Suzuki–Miyaura coupling reaction, the compound contributes to the formation of new carbon–carbon bonds, enabling the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 2-Fluoro-4-ethoxycarbonylphenylboronic acid can be influenced by various environmental factors. For instance, the compound is only marginally stable in water , suggesting that its stability could be affected by the presence of moisture. Additionally, the compound’s storage conditions can impact its stability, with recommended storage in an inert atmosphere at room temperature .

Eigenschaften

IUPAC Name |

(4-ethoxycarbonyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXIRLABZXFDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673885 | |

| Record name | [4-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-ethoxycarbonylphenylboronic acid | |

CAS RN |

874459-62-8 | |

| Record name | [4-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1421033.png)

![[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421034.png)

![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1421035.png)

![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)

![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate](/img/structure/B1421055.png)